chemical and physical properties of methane-d3, (methylthio)-
chemical and physical properties of methane-d3, (methylthio)-
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has emerged as a powerful tool. Among these, deuterium, the stable, non-radioactive isotope of hydrogen, plays a pivotal role. The substitution of hydrogen with deuterium can profoundly influence a molecule's physicochemical and metabolic properties, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive technical overview of a specific deuterated compound, methane-d3, (methylthio)- (CH₃SCD₃), a molecule of increasing interest for its applications as an internal standard and a building block in the synthesis of complex deuterated molecules. As a senior application scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the practical applications of this unique chemical entity.
Introduction to Methane-d3, (methylthio)-
Methane-d3, (methylthio)-, also known as methyl-d3 methyl sulfide, is a deuterated analog of dimethyl sulfide (DMS). In this molecule, one of the methyl groups has its three hydrogen atoms replaced by deuterium. This seemingly subtle isotopic substitution imparts a distinct mass and vibrational frequency to the C-D bonds compared to C-H bonds, making it an invaluable tool in various analytical and research applications.
The methylthio (-SCH₃) functional group is a common motif in numerous bioactive molecules, including pharmaceuticals and natural products.[1] The introduction of a trideuteromethyl group can significantly alter the metabolic fate of a drug by slowing down cytochrome P450-mediated oxidation, which can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[1] Consequently, understanding the properties and synthesis of building blocks like methane-d3, (methylthio)- is of paramount importance for medicinal chemists and drug development professionals.
Physicochemical Properties
The physical and chemical properties of methane-d3, (methylthio)- are very similar to its non-deuterated counterpart, dimethyl sulfide, with minor differences arising from the increased mass of deuterium.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₃D₃S | [1] |
| CAS Number | 4752-12-9 | [1][2] |
| Molecular Weight | 65.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 38 °C (lit.) | [2] |
| Melting Point | -98 °C (lit.) | [2] |
| Density | 0.887 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.433 (lit.) | [2] |
| Isotopic Purity | Typically ≥99 atom % D | [2] |
| Odor | Characteristic garlic or cabbage-like | [1][3] |
Note: Some physical properties are for the non-deuterated analog, dimethyl sulfide (CAS 75-18-3), and are expected to be very similar for the deuterated version.[3][4]
Synthesis and Reactivity
Conceptual Synthetic Pathway
A common method for synthesizing unsymmetrical sulfides is the Williamson ether synthesis adapted for thioethers. This would involve the reaction of sodium methylthiolate with a deuterated methyl halide, such as iodomethane-d3.
Reaction: CH₃S⁻Na⁺ + CD₃I → CH₃SCD₃ + NaI
This reaction proceeds via an Sₙ2 mechanism, where the thiolate anion acts as a nucleophile, attacking the electrophilic carbon of the deuterated methyl iodide.
Caption: Conceptual Sₙ2 synthesis of methane-d3, (methylthio)-.
Reactivity
The reactivity of methane-d3, (methylthio)- is largely dictated by the sulfur atom, which possesses two lone pairs of electrons, making it a Lewis base and a nucleophile. It can be oxidized to the corresponding sulfoxide (CH₃S(O)CD₃) and sulfone (CH₃S(O)₂CD₃). The C-D bonds are generally stronger and less reactive than C-H bonds, which is the basis of the kinetic isotope effect observed in metabolic studies.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of methane-d3, (methylthio)-. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For methane-d3, (methylthio)-, both ¹H and ¹³C NMR are informative.
Expected ¹H NMR Spectrum:
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CH₃ group: A sharp singlet is expected for the three protons of the non-deuterated methyl group. The chemical shift will be influenced by the adjacent sulfur atom and is predicted to be in the range of δ 2.0-2.5 ppm .[5]
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CD₃ group: Deuterium is NMR active but has a different gyromagnetic ratio and is typically not observed in a standard ¹H NMR spectrum. The deuterium atoms will not couple with the protons of the adjacent methyl group, thus simplifying the spectrum.
Expected ¹³C NMR Spectrum:
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CH₃ carbon: A single peak is expected for the carbon of the non-deuterated methyl group. Its chemical shift is predicted to be in the range of δ 15-25 ppm .[6]
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CD₃ carbon: The carbon of the deuterated methyl group will also appear as a single peak, but it will be split into a multiplet (a 1:1:1 triplet of triplets, appearing as a septet) due to coupling with the three deuterium atoms (spin I=1). The C-D coupling will also cause a slight upfield isotopic shift compared to a non-deuterated methyl group.
Caption: Workflow for the NMR analysis of methane-d3, (methylthio)-.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic purity of methane-d3, (methylthio)-. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating the compound from any impurities.
Expected Mass Spectrum:
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The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 65 , corresponding to the molecular weight of C₂H₃D₃S.
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The presence of a peak at m/z 62 would indicate the presence of the non-deuterated dimethyl sulfide. The relative intensities of the m/z 65 and m/z 62 peaks can be used to determine the isotopic enrichment.
-
Common fragmentation patterns for thioethers would also be expected.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of methane-d3, (methylthio)- in a volatile organic solvent (e.g., dichloromethane).
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GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of volatile components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 100 to cover the expected molecular ion and fragment ions.
-
Data Analysis: Identify the peak corresponding to methane-d3, (methylthio)- by its retention time and mass spectrum.[7]
-
Applications in Research and Drug Development
The primary application of methane-d3, (methylthio)- stems from its utility as an internal standard in quantitative analytical methods, particularly GC-MS.[8] Because its chemical and physical properties are nearly identical to its non-deuterated analog, it co-elutes from the GC column but is easily distinguished by its mass in the mass spectrometer. This allows for accurate quantification of dimethyl sulfide in complex matrices by correcting for variations in sample preparation and instrument response.
In drug development, the synthesis of molecules containing the -S-CD₃ group is of significant interest. As previously mentioned, the increased strength of the C-D bond can slow metabolic degradation at that site, potentially leading to drugs with improved efficacy and safety profiles. Methane-d3, (methylthio)- can serve as a precursor or a synthon in the multi-step synthesis of such deuterated drug candidates.
Safety and Handling
Methane-d3, (methylthio)- should be handled with the same precautions as its non-deuterated counterpart, dimethyl sulfide, which is a highly flammable and volatile liquid with a strong, unpleasant odor.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment where necessary.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
While deuterated compounds are not radioactive, it is crucial to follow standard laboratory safety protocols for handling chemicals.
Conclusion
Methane-d3, (methylthio)- is a valuable chemical tool for researchers in various scientific disciplines. Its unique isotopic signature makes it an ideal internal standard for the accurate quantification of dimethyl sulfide. Furthermore, its role as a potential building block in the synthesis of deuterated pharmaceuticals highlights its importance in the ongoing quest to develop safer and more effective drugs. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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Ridgway, R. G., et al. "Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards." Analytical Chemistry, ACS Publications, [Link].
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RSC Publishing. "Identification of dimethyl sulfide in dimethyl sulfoxide and implications for metal-thiolate disulfide exchange reactions." [Link].
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MDPI. "Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection." MDPI, 14 Apr. 2024, [Link].
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PubChem. "Dimethyl Sulfide." [Link].
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ResearchGate. "New method of dimethyl sulfide synthesis." [Link].
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PubMed. "A New Analytical Method to Measure S-methyl-l-methionine in Grape Juice Reveals the Influence of Yeast on Dimethyl Sulfide Production During Fermentation." [Link].
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Chemistry Steps. "13C Carbon NMR Spectroscopy." [Link].
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Oregon State University. "13C NMR Chemical Shift." [Link].
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ResearchGate. "¹H NMR spectra of 1 in CD3SOCD3." [Link].
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Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." [Link].
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